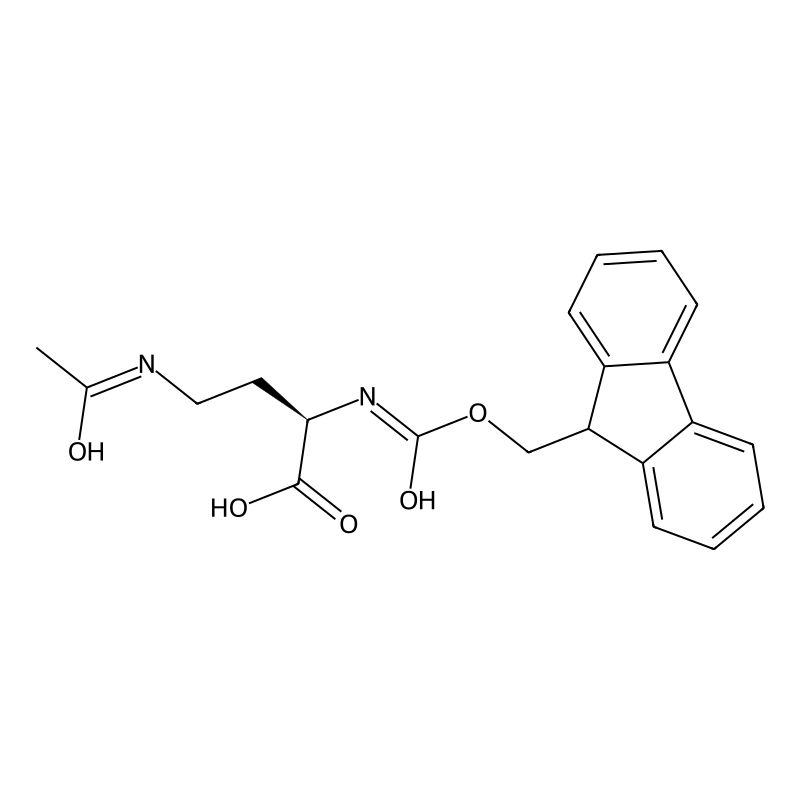

Fmoc-D-Dab(Ac)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-D-Dab(Ac)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-acetyl-D-2,4-diaminobutyric acid, is a protected amino acid derivative widely used in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group that stabilizes the amino group during synthesis, alongside an acetyl group attached to the gamma amino position. This structure enhances its stability and reactivity, making it a valuable building block in the creation of complex peptides and proteins .

- Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, revealing the free amino group necessary for subsequent reactions.

- Acylation Reactions: The free amino group can react with various acylating agents to form amide bonds, which are crucial for peptide bond formation.

- Substitution Reactions: The acetate group can be replaced with other functional groups through nucleophilic substitution, allowing for diverse chemical modifications.

In biological contexts, Fmoc-D-Dab(Ac)-OH plays a significant role in studying protein interactions and enzyme-substrate dynamics. Its ability to form stable peptide bonds makes it a useful tool in developing peptide-based drugs and therapeutic agents. Additionally, it is employed in the design of peptide-based vaccines and diagnostic tools, contributing to advancements in medical research and applications .

The synthesis of Fmoc-D-Dab(Ac)-OH generally involves:

- Protection of the Amino Group: The amino group of D-diaminobutyric acid is protected using Fmoc chloride in the presence of a base like diisopropylethylamine.

- Introduction of the Acetyl Group: The protected amino acid is then reacted with acetic anhydride to introduce the acetyl group .

In industrial settings, automated peptide synthesizers are often utilized to enhance efficiency and yield during production. Solid-phase peptide synthesis techniques are commonly employed for large-scale synthesis, ensuring high purity of the final product.

Research involving Fmoc-D-Dab(Ac)-OH has focused on its interactions within biological systems. It has been used to explore protein-protein interactions and enzyme-substrate relationships, providing insights into biochemical processes. These studies help elucidate the roles of specific amino acid residues in protein functionality and stability .

Similar Compounds- Fmoc-D-Dap(Ac)-OH: 9-fluorenylmethyloxycarbonyl-D-diaminopropionic acid acetate.

- Fmoc-D-Orn(Ac)-OH: 9-fluorenylmethyloxycarbonyl-D-ornithine acetate.

- Fmoc-L-Dab(OAc)-OH: 9-fluorenylmethyloxycarbonyl-L-2,4-diaminobutyric acid acetate.

Uniqueness

Fmoc-D-Dab(Ac)-OH stands out due to its specific four-carbon side chain structure, which imparts distinct steric and electronic properties. This uniqueness allows for tailored reactivity compared to similar compounds like Fmoc-D-Dap(Ac)-OH and Fmoc-D-Orn(Ac)-OH. Each compound exhibits different stability profiles and reactivity patterns, making them suitable for specific applications in peptide synthesis .

9-Fluorenylmethyloxycarbonyl-D-2,4-diaminobutyric acid (acetyl) possesses the molecular formula C₂₁H₂₂N₂O₅ and a molecular weight of 382.41 g/mol, as documented in chemical databases. The compound's systematic International Union of Pure and Applied Chemistry name is (2R)-4-acetamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, which precisely describes its stereochemical configuration and functional group arrangement. The Chemical Abstracts Service registry number 2044709-82-0 provides a unique identifier for this specific compound, distinguishing it from related derivatives in the diaminobutyric acid family. The structural architecture features a four-carbon backbone with amino functionalities at positions 2 and 4, where the alpha-amino group is protected by the 9-fluorenylmethyloxycarbonyl moiety and the gamma-amino group bears an acetyl protection group.

The stereochemical designation (2R) indicates the D-configuration at the alpha-carbon, which is the opposite of the naturally occurring L-amino acids commonly found in proteins. This stereochemical inversion can confer unique properties to peptides, including enhanced metabolic stability and altered receptor binding profiles. The 9-fluorenylmethyloxycarbonyl protecting group at the alpha-amino position provides base-labile protection that can be selectively removed under mild alkaline conditions using reagents such as piperidine. The acetyl group protecting the gamma-amino functionality offers orthogonal protection that remains stable during 9-fluorenylmethyloxycarbonyl deprotection but can be removed under different conditions when desired. This dual protection strategy enables sophisticated synthetic approaches where different amino groups can be deprotected and modified independently during peptide assembly.

Table 1: Molecular Properties of 9-Fluorenylmethyloxycarbonyl-D-2,4-Diaminobutyric Acid (Acetyl)

Historical Development in Peptide Chemistry

The development of 9-fluorenylmethyloxycarbonyl-D-2,4-diaminobutyric acid (acetyl) emerges from the broader evolution of peptide synthesis methodologies that began with foundational work in the mid-20th century. The historical trajectory of this compound is intrinsically linked to the introduction of the 9-fluorenylmethyloxycarbonyl protecting group by Louis A. Carpino and Grace Y. Han in 1970, who recognized the need for base-labile amino protecting groups that could complement the existing acid-labile protection strategies. Their pioneering research established the 9-fluorenylmethyloxycarbonyl group as a versatile protecting group that could be removed under mild basic conditions, offering an orthogonal approach to the traditional tert-butyloxycarbonyl chemistry that dominated peptide synthesis at the time. The fluorenylmethyloxycarbonyl group's unique properties, including its strong ultraviolet absorption characteristics and clean deprotection byproducts, made it particularly attractive for automated synthesis applications.

The integration of diaminobutyric acid derivatives into peptide synthesis protocols represents a later development that addressed the growing demand for non-natural amino acids with enhanced functional diversity. Researchers recognized that diaminobutyric acid, with its additional amino group, could serve as a versatile scaffold for introducing various modifications and cross-linking strategies in peptide structures. The D-enantiomer of diaminobutyric acid gained particular attention due to its potential for creating peptides with enhanced proteolytic stability, a property highly valued in drug discovery and development applications. The acetyl protection of the gamma-amino group was introduced as a solution to the synthetic challenges posed by the presence of two amino functionalities, providing selective protection that enabled controlled deprotection sequences during peptide assembly.

The evolution of solid-phase peptide synthesis methodologies in the 1980s and 1990s created an environment where specialized amino acid derivatives like 9-fluorenylmethyloxycarbonyl-D-2,4-diaminobutyric acid (acetyl) could find practical applications. The shift from tert-butyloxycarbonyl-based chemistry to 9-fluorenylmethyloxycarbonyl-based protocols, which occurred dramatically during the 1990s, provided the synthetic framework necessary for incorporating these sophisticated building blocks. Studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities documented this transition, showing that 9-fluorenylmethyloxycarbonyl chemistry adoption increased from 50% in 1991 to 98% by 1994 among participating laboratories. This widespread adoption created the technical infrastructure and expertise necessary for utilizing complex derivatives like acetyl-protected D-diaminobutyric acid in routine peptide synthesis applications.

Role in Modern Solid-Phase Peptide Synthesis

9-Fluorenylmethyloxycarbonyl-D-2,4-diaminobutyric acid (acetyl) serves multiple critical functions in contemporary solid-phase peptide synthesis protocols, particularly in applications requiring precise control over side-chain modifications and stereochemical diversity. The compound's integration into automated synthesis platforms enables the construction of peptides with enhanced structural complexity and biological activity profiles that would be difficult to achieve using standard proteinogenic amino acids. Modern solid-phase peptide synthesis protocols utilizing this derivative typically employ standard coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in combination with diisopropylethylamine to achieve efficient incorporation. The base-labile nature of the 9-fluorenylmethyloxycarbonyl protection allows for standard deprotection protocols using 20% piperidine in N,N-dimethylformamide, maintaining compatibility with existing automated synthesis equipment and protocols.

The orthogonal protection strategy enabled by the acetyl group on the gamma-amino position provides synthetic flexibility that is particularly valuable in complex peptide construction scenarios. During standard solid-phase peptide synthesis cycles, the acetyl protection remains stable under the basic conditions used for 9-fluorenylmethyloxycarbonyl removal, allowing for selective deprotection sequences when specific side-chain modifications are required. This property makes the compound especially useful in peptide synthesis applications involving bioconjugation, where the gamma-amino group can be selectively deprotected and modified with various molecular entities while the peptide remains attached to the solid support. Research applications have demonstrated the utility of this approach in creating peptides with enhanced stability and functionality for bioconjugation studies and protein engineering applications.

Table 2: Applications and Synthetic Considerations for 9-Fluorenylmethyloxycarbonyl-D-2,4-Diaminobutyric Acid (Acetyl)

The integration of 9-fluorenylmethyloxycarbonyl-D-2,4-diaminobutyric acid (acetyl) into modern synthesis workflows has been facilitated by advances in solid-phase peptide synthesis technology that emphasize efficiency and waste reduction. Recent developments in wash-free synthesis protocols have demonstrated compatibility with complex amino acid derivatives, showing that sophisticated building blocks can be incorporated into environmentally sustainable synthesis approaches. These technological advances have enabled the synthesis of challenging peptide sequences up to 89 amino acids in length while maintaining high purity standards and significantly reducing solvent consumption. The compound's compatibility with these advanced synthesis methods positions it as a valuable tool for addressing the growing demand for complex peptide therapeutics and research reagents in the pharmaceutical and biotechnology industries.

Laboratory-Scale Synthesis Protocols

Fmoc Protection Strategies for α-Amino Group

The α-amino group of D-diaminobutyric acid (Dab) is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, a cornerstone of solid-phase peptide synthesis (SPPS). The reaction involves treating Dab with Fmoc-chloride (Fmoc-Cl) in the presence of a tertiary amine base, such as diisopropylethylamine (DIEA), in dimethylformamide (DMF) [4]. This step ensures selective protection of the α-amino group while leaving the γ-amino side chain available for subsequent modifications.

The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of Fmoc-Cl, forming a stable carbamate bond. Optimization studies indicate that a molar ratio of 1:1.2 (Dab:Fmoc-Cl) in DMF at 0–25°C achieves >95% yield [4]. Excess base is critical to neutralize HCl byproducts, preventing unwanted protonation of the amino group. Post-reaction, the product is precipitated using diethyl ether and purified via centrifugation (10,000 rpm, 8 min) [1].

Table 1: Fmoc Protection Reaction Conditions

| Parameter | Specification | Citation |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | [4] |

| Base | Diisopropylethylamine (DIEA) | [4] |

| Temperature | 0–25°C | [4] |

| Purification | Diethyl ether precipitation | [1] |

Acetylation of γ-Amino Side Chain

The γ-amino group of Dab is acetylated using acetic anhydride in the presence of a base such as pyridine or DIEA. This step introduces steric hindrance and chemical stability, critical for preventing side reactions during peptide elongation [2]. The reaction is typically conducted in DMF at room temperature, with a molar ratio of 1:3 (Dab:acetic anhydride) to ensure complete acetylation.

Post-acetylation, the product is isolated via solvent evaporation and washed with cold methanol to remove unreacted reagents. Analytical HPLC with gradients tailored for polar compounds (e.g., 5–60% acetonitrile in water over 30 min) confirms >98% purity [1].

Industrial Production Techniques

Industrial-scale synthesis leverages automated peptide synthesizers and continuous flow reactors to enhance reproducibility and yield. Key advancements include:

- Automated SPPS Systems: Enable sequential coupling of Fmoc-D-Dab(Ac)-OH with other residues via HCTU or HATU activation [4].

- In-Line Analytics: Real-time monitoring using UV spectroscopy (301 nm for dibenzofulvene detection during Fmoc deprotection) [4].

- Scale-Up Protocols: Batch sizes exceeding 1 kg utilize 2-chlorotrityl chloride (2-CTC) resin for improved loading capacity (0.8–1.2 mmol/g) [2].

Table 2: Industrial Synthesis Parameters

| Parameter | Specification | Citation |

|---|---|---|

| Resin | 2-Chlorotrityl chloride (2-CTC) | [2] |

| Coupling Agent | HCTU or HATU | [4] |

| Batch Size | Up to 1 kg | [2] |

Purification and Quality Control Standards

Purification involves reverse-phase HPLC using C18 columns and gradients of acetonitrile/water (+0.1% TFA). Centrifugation (10,000 rpm, 8 min) removes particulate impurities [1]. Quality control employs:

- Mass Spectrometry (MS): Confirms molecular weight (C₂₀H₂₀N₂O₅, 360.38 g/mol) [1].

- Nuclear Magnetic Resonance (NMR): Validates acetylation at the γ-position (δ 1.9–2.1 ppm for CH₃) [4].

- HPLC Purity Assays: Ensure ≥98% purity using UV detection at 220 nm [1].

Table 3: Quality Control Metrics

| Method | Target Specification | Citation |

|---|---|---|

| HPLC Purity | ≥98% | [1] |

| MS Accuracy | ±0.5 Da | [1] |

| NMR Integration | >95% signal match | [4] |

Chemical characterization represents a fundamental aspect of compound identification and quality assessment. For 9-fluorenylmethoxycarbonyl-D-2,4-diaminobutyric acid (acetyl), comprehensive structural elucidation requires multiple analytical approaches that provide complementary information about molecular structure, purity, and physical properties.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Spectroscopic analysis forms the cornerstone of structural characterization for 9-fluorenylmethoxycarbonyl-D-2,4-diaminobutyric acid (acetyl). Multiple spectroscopic techniques provide orthogonal structural information that collectively confirms molecular identity and purity [1] [2] [3].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and stereochemical configuration of 9-fluorenylmethoxycarbonyl-D-2,4-diaminobutyric acid (acetyl). Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that confirm structural assignments [1] [2].

The aromatic region displays signals between 7.8-8.0 parts per million corresponding to the fluorenyl protecting group protons. These signals appear as complex multiplets reflecting the symmetrical aromatic system of the 9-fluorenylmethoxycarbonyl moiety [1] [2]. The α-proton appears as a characteristic signal around 4.2-4.3 parts per million, confirming the presence of the amino acid backbone [1] [2].

Methylene protons of the diaminobutyric acid side chain exhibit signals between 3.2-3.5 parts per million, while the acetyl protecting group displays a singlet around 2.2-2.3 parts per million [1] [2]. These assignments are consistent with the expected chemical environment and provide unambiguous structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy complements proton analysis by providing complete carbon framework identification [1]. Carbonyl carbons appear in the characteristic 170-180 parts per million region, while aromatic carbons from the fluorenyl group span 120-145 parts per million [1]. Aliphatic carbons exhibit signals between 20-60 parts per million, providing comprehensive structural mapping [1].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, establish connectivity patterns and confirm structural assignments [1]. These advanced techniques provide unambiguous proof of molecular structure and stereochemical configuration.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides functional group identification and hydrogen bonding information for 9-fluorenylmethoxycarbonyl-D-2,4-diaminobutyric acid (acetyl) [2] [4]. Characteristic absorption bands confirm the presence of key functional groups and their chemical environment.

The carbonyl stretching region exhibits overlapping absorptions around 1670-1680 reciprocal centimeters, reflecting both amide and carboxylic acid functionalities [2] [4]. This overlap is characteristic of amino acid derivatives containing multiple carbonyl groups and provides diagnostic information about the molecular structure.

Nitrogen-hydrogen and oxygen-hydrogen stretching vibrations appear in the 3270-3300 reciprocal centimeters region [2] [4]. These broad absorptions indicate extensive hydrogen bonding interactions, which influence both molecular conformation and crystal packing arrangements. The breadth and intensity of these bands provide information about the strength and extent of intermolecular interactions.

Aromatic carbon-hydrogen stretching appears around 3062 reciprocal centimeters, confirming the presence of the fluorenyl aromatic system [4]. Aliphatic carbon-hydrogen vibrations are observed between 2858-2987 reciprocal centimeters, providing confirmation of the amino acid side chain structure [4].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and structural verification for 9-fluorenylmethoxycarbonyl-D-2,4-diaminobutyric acid (acetyl) [5] [6] [7]. Electrospray ionization mass spectrometry generates characteristic molecular ion patterns that confirm molecular composition.

The protonated molecular ion appears at mass-to-charge ratio 382.41, corresponding to the molecular formula C₂₁H₂₂N₂O₅ [5] [6] [7]. Additional adduct ions, including the sodium adduct at mass-to-charge ratio 405.40, provide supporting evidence for molecular weight determination [5] [6].

Fragmentation patterns reveal characteristic losses that confirm structural features. Common fragmentations include loss of the fluorenyl group, acetyl group, and various combinations that provide structural fingerprinting [5] [6]. These fragmentation patterns are consistent with the proposed molecular structure and provide orthogonal confirmation of identity.

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [5] [6]. The measured mass accuracy typically exceeds 5 parts per million, providing unambiguous molecular formula determination and eliminating structural ambiguities.

Chromatographic Profiling (High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography)

Chromatographic profiling provides essential information about purity, stability, and physicochemical properties of 9-fluorenylmethoxycarbonyl-D-2,4-diaminobutyric acid (acetyl). Multiple chromatographic techniques offer complementary separation mechanisms and detection capabilities [8] [10].

High Performance Liquid Chromatography Analysis

High performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis of 9-fluorenylmethoxycarbonyl-D-2,4-diaminobutyric acid (acetyl) [8] [11]. Reverse-phase chromatography using octadecylsilane columns provides optimal separation conditions for this compound.

Typical chromatographic conditions employ gradient elution using acetonitrile and 0.1% trifluoroacetic acid in water [8] . The compound exhibits retention times between 12-15 minutes under standard analytical conditions, providing adequate separation from potential impurities and degradation products [8] .

Detection wavelengths at 220, 254, and 280 nanometers enable comprehensive monitoring of the compound and related substances [8] . The 220 nanometer wavelength provides maximum sensitivity for the peptide backbone, while 254 nanometers optimally detects the fluorenyl chromophore [8] .

Purity assessment routinely achieves >98% by area normalization, confirming the high quality of synthesized material [8] [4]. Peak area reproducibility demonstrates relative standard deviations below 2%, indicating excellent method precision and reliability [8] [12].

Ultra Performance Liquid Chromatography Applications

Ultra performance liquid chromatography provides enhanced resolution and reduced analysis time for 9-fluorenylmethoxycarbonyl-D-2,4-diaminobutyric acid (acetyl) analysis [13]. Sub-two micrometer particle columns enable baseline resolution of closely related impurities and stereoisomers.

Typical ultra performance liquid chromatography conditions utilize ethylene bridged hybrid octadecylsilane columns with dimensions of 2.1 × 100 millimeters packed with 1.7 micrometer particles . These conditions provide analysis times of 8-12 minutes while maintaining superior resolution compared to conventional high performance liquid chromatography .

Mobile phase gradients employing acetonitrile and 0.1% formic acid in water optimize peak shape and resolution . The reduced particle size enables higher linear velocities without compromising separation efficiency, resulting in sharp, symmetrical peaks suitable for accurate quantitation .

Mass spectrometric detection coupled with ultra performance liquid chromatography provides enhanced specificity and structural confirmation [13]. This hyphenated technique enables simultaneous purity assessment and identity confirmation in a single analytical run .

Specialized Chromatographic Applications

Chiral high performance liquid chromatography enables enantiomeric purity determination for 9-fluorenylmethoxycarbonyl-D-2,4-diaminobutyric acid (acetyl) [14]. Macrocyclic glycopeptide chiral stationary phases provide excellent enantioselectivity for 9-fluorenylmethoxycarbonyl-protected amino acids [14].

Typical chiral separations employ polar organic mobile phases or reverse-phase conditions with volatile buffer additives [14]. These conditions are compatible with liquid chromatography-mass spectrometry detection, enabling both enantiomeric purity determination and structural confirmation [14].

Thin layer chromatography provides rapid qualitative analysis and identity confirmation [15] [16]. Silica gel plates with various mobile phase systems enable separation and visualization using ninhydrin staining or ultraviolet detection [15] [16]. Retention factor values typically range from 0.3-0.7 depending on the mobile phase composition [15].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 9-fluorenylmethoxycarbonyl-D-2,4-diaminobutyric acid (acetyl) and related compounds. Single crystal diffraction studies reveal detailed molecular geometry, intermolecular interactions, and crystal packing arrangements [17] [18] [19].

Crystal Structure Determination

Crystal structure determination of 9-fluorenylmethoxycarbonyl amino acid derivatives provides atomic-level structural information and confirms stereochemical assignments [17] [18] [19]. High-quality single crystals suitable for diffraction analysis are typically obtained through controlled crystallization from aqueous or organic solvent systems [17] [18].

Crystallographic data collection employs modern diffractometer systems equipped with area detectors and cryogenic sample cooling [18] [20]. Data collection temperatures between 100-300 Kelvin optimize crystal stability and diffraction quality [18]. High-resolution data extending to 1.2-2.2 Ångstrom resolution enables accurate atomic coordinate determination [18] [20].

Structure solution utilizes direct methods or molecular replacement techniques, depending on the availability of related structural models [20] [19]. Refinement procedures employ full-matrix least-squares methods against structure factor magnitudes, achieving final reliability factors below 5% [18] [20].

Crystal systems for 9-fluorenylmethoxycarbonyl amino acid derivatives commonly adopt orthorhombic or monoclinic symmetry [19]. Space groups such as P2₁, P2₁2₁2₁, and C2 are frequently observed, reflecting the molecular symmetry and packing preferences of these compounds [19].

Molecular Packing and Intermolecular Interactions

Molecular packing analysis reveals the three-dimensional arrangement of molecules within the crystal lattice and identifies key intermolecular interactions [17] [21] [19]. Hydrogen bonding patterns play a crucial role in stabilizing crystal structures of 9-fluorenylmethoxycarbonyl amino acid derivatives [17] [21].

Typical hydrogen bonding motifs include nitrogen-hydrogen···oxygen, oxygen-hydrogen···oxygen, and carbon-hydrogen···oxygen interactions [19]. These interactions create extended networks that stabilize the crystal structure and influence physical properties such as melting point and solubility [19].

π-π stacking interactions between fluorenyl aromatic rings contribute significantly to crystal stability [17] [21] [19]. These interactions typically exhibit interplanar distances of 3.3-3.8 Ångstroms and provide additional stabilization energy for the crystal lattice [21] [19].

Van der Waals interactions between aliphatic portions of adjacent molecules fill remaining spaces in the crystal structure and contribute to overall packing efficiency [19]. These weak interactions collectively provide substantial stabilization energy and influence crystal morphology [19].

Structural Comparison and Analysis

Comparative structural analysis with related 9-fluorenylmethoxycarbonyl amino acid derivatives reveals common structural motifs and packing preferences [17] [19]. The fluorenyl protecting group consistently adopts similar conformations across different amino acid derivatives, suggesting preferred molecular geometries [19].

Hirshfeld surface analysis quantifies intermolecular contacts and interaction energies within crystal structures [18] [19]. This computational approach identifies the relative contributions of different interaction types to overall crystal stability [19]. Hydrogen-hydrogen, carbon-hydrogen, and oxygen-hydrogen contacts typically constitute the major contributions to the total Hirshfeld surface area [19].

Energy framework calculations reveal the three-dimensional topology of intermolecular interaction energies within crystal structures [19]. These analyses identify the strongest interaction pathways and provide insight into crystal growth mechanisms and mechanical properties [19].

Structural databases enable systematic comparison of related structures and identification of common supramolecular synthons [19]. The Cambridge Structural Database contains numerous examples of 9-fluorenylmethoxycarbonyl amino acid derivatives, providing a rich resource for comparative structural analysis [19].